

Introduction: The Chemical Profile of m-Nitrophenethyl Alcohol

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Compound of Interest

Compound Name: 2-(3-Nitrophenyl)ethanol

Cat. No.: B3023286

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m-Nitrophenethyl alcohol (CAS No. 52022-77-2) is a yellow crystalline solid that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and chemical industries.^[1] Its molecular structure, featuring a nitro group (-NO₂) on the phenyl ring, imparts unique chemical properties that are critical for its application but also present distinct challenges in formulation and development.^[1] Understanding the solubility and stability of this intermediate is paramount for process optimization, formulation development, and ensuring the quality and safety of final products. This guide provides a comprehensive technical overview of these critical parameters, grounded in established scientific principles and methodologies.

Core Physicochemical Properties:

Property	Value	Source
Chemical Name	2-(3-Nitrophenyl)ethanol	[1][2]
CAS Number	52022-77-2	[1][3][4]
Molecular Formula	C ₈ H ₉ NO ₃	[1][3][4]
Molecular Weight	167.16 g/mol	[1][2][3]
Appearance	Yellow crystalline solid	[1]
Melting Point	47-50 °C (lit.)	[1][3][4][5]
Boiling Point	141-146 °C at 4 mmHg (lit.)	[1][3][4][5]
Flash Point	113 °C (235.4 °F) - closed cup	[3]

Part 1: Solubility Profile of m-Nitrophenethyl Alcohol

Solubility is a fundamental property that dictates the bioavailability, formulation possibilities, and reaction kinetics of a compound. The presence of both a polar hydroxyl (-OH) group capable of hydrogen bonding and a largely nonpolar nitro-substituted benzene ring gives m-nitrophenethyl alcohol a mixed polarity.

Qualitative and Quantitative Solubility

While extensive quantitative data is not readily available in the literature, qualitative assessments indicate that m-nitrophenethyl alcohol is partly miscible in water.[6] The hydroxyl group contributes to some aqueous solubility, but the hydrophobic aromatic ring limits it significantly.[7] Its solubility is expected to be much higher in common organic solvents, a characteristic shared by its isomer, 4-nitrophenethyl alcohol, which shows good solubility in ethanol, methanol, and acetone.[7]

Expected Solubility in Common Solvents:

Solvent	Expected Solubility	Rationale
Water	Partly Miscible / Low	Polar -OH group allows for some hydrogen bonding, but the hydrophobic nitrobenzene moiety dominates. [6] [7]
Methanol / Ethanol	Soluble	The compound's alcohol group interacts favorably with other short-chain alcohols.
Acetone	Soluble	A polar aprotic solvent capable of dissolving compounds with mixed polarity.
Dimethyl Sulfoxide (DMSO)	Soluble	A highly polar aprotic solvent effective for a wide range of organic compounds.
Chloroform / Dichloromethane	Slightly Soluble / Soluble	Effective for moderately polar organic solids.
Hexanes / Heptane	Insoluble	The compound's polarity is too high for nonpolar aliphatic solvents.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

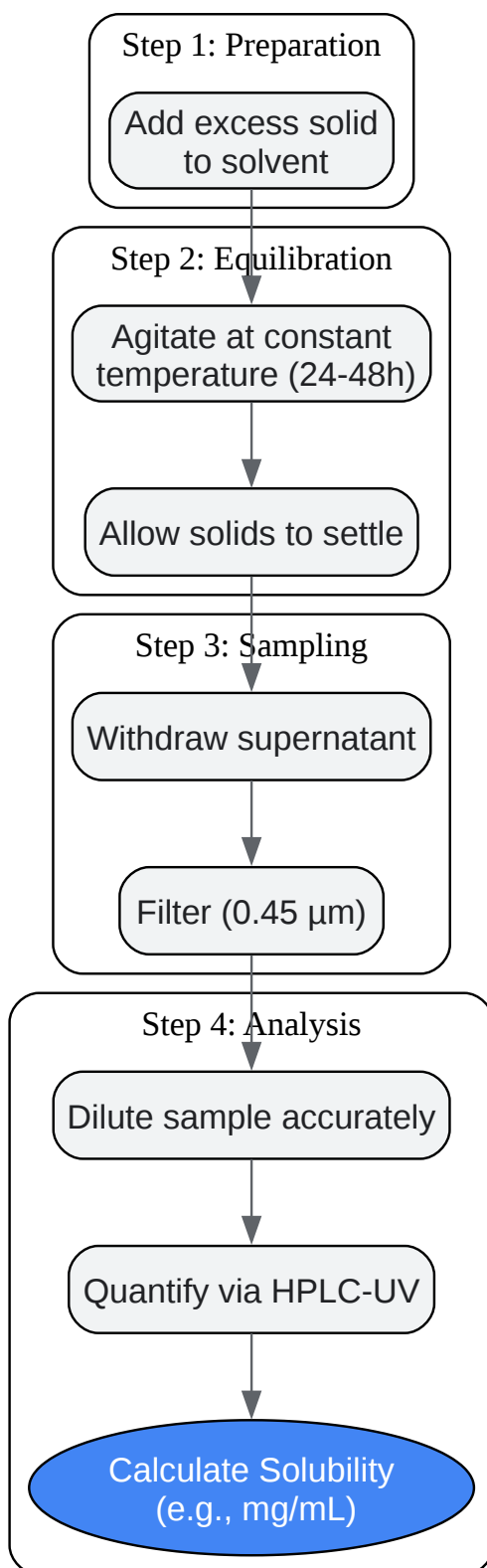
To obtain precise quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately quantified.

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of m-nitrophenethyl alcohol solid to several vials, each containing a known volume of the desired solvent (e.g., water, ethanol, pH 7.4 buffer). The excess

solid is crucial to ensure saturation.

- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant-temperature shaker bath (e.g., 25 °C and 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: Equilibrium is the point at which the rate of dissolution equals the rate of precipitation. A time-course study should be performed initially to determine the minimum time required to reach this state.
- Sample Preparation & Separation:
 - After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let undissolved solids settle.
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE, PVDF) to remove any remaining solid microparticles. Trustworthiness Note: This filtration step is critical to prevent artificially high concentration measurements from undissolved solids.
- Quantification:
 - Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).
 - Analyze the diluted sample using a validated analytical method.
 - Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at that temperature.



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Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Chemical Stability and Forced Degradation

The stability of a drug substance or intermediate is its capacity to remain within established specifications. Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing. These studies help identify degradation pathways and develop stability-indicating analytical methods.^[8]

Intrinsic Stability and Incompatibilities

m-Nitrophenethyl alcohol's structure contains functional groups susceptible to degradation. The nitroaromatic group can be photosensitive, and the primary alcohol is susceptible to oxidation.^[9] Safety data for related isomers indicates the compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.^[10]^[11] It should be stored in a cool, dry, dark location in a tightly sealed container.^[12]

Forced Degradation Protocol

A systematic forced degradation study is required to probe the stability of m-nitrophenethyl alcohol under various stress conditions. A typical study involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.

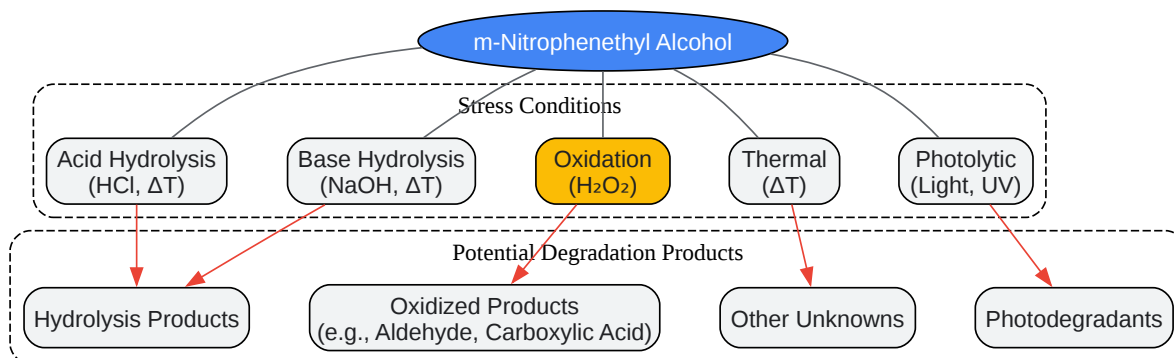
Summary of Forced Degradation Conditions:

Stress Condition	Typical Reagents and Conditions	Potential Degradation Pathway
Acid Hydrolysis	0.1 M - 1 M HCl, heated (e.g., 60-80 °C)	Generally stable, but esterification could occur if refluxed in a carboxylic acid solvent.
Base Hydrolysis	0.1 M - 1 M NaOH, heated (e.g., 60-80 °C)	Potential for reactions involving the nitro group or condensation reactions.
Oxidation	3-30% H ₂ O ₂ , room temperature or heated	Oxidation of the primary alcohol to an aldehyde (3-nitrophenylacetaldehyde) or carboxylic acid (3-nitrophenylacetic acid).[13]
Thermal Stress	Solid sample heated (e.g., 105 °C) for several days	Thermally induced decomposition.
Photostability	Exposed to light providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m ² (ICH Q1B)	Photolytic degradation, common for nitroaromatic compounds.[9][14]

Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a stock solution of m-nitrophenethyl alcohol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Application of Stress:
 - Hydrolysis: Mix the stock solution with acidic (HCl) and basic (NaOH) solutions. Heat the mixtures as required. At specified time points, withdraw samples and immediately neutralize them (base with acid, acid with base) to halt the degradation reaction. Causality Note: Neutralization is crucial for sample stability and to prevent damage to the HPLC column.

- Oxidation: Mix the stock solution with hydrogen peroxide solution. Monitor at room temperature and/or with gentle heat.
- Thermal: Store the solid compound in a calibrated oven. At specified time points, dissolve a weighed amount in the solvent for analysis.
- Photolytic: Expose the solid compound and a solution of the compound to a calibrated photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.
- Analysis:
 - Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.
 - The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, the stress conditions (temperature, reagent concentration, time) should be adjusted.
- Data Interpretation:
 - Evaluate the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound.
 - A PDA detector is invaluable for assessing peak purity and determining if co-elution is occurring.
 - Mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.



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Caption: Potential Degradation Pathways under Forced Stress.

Developing a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). This is typically an HPLC method capable of separating the parent compound from all known degradation products and formulation excipients.

Starting HPLC Method Parameters:

Parameter	Recommended Condition	Rationale
Column	C18, 250 x 4.6 mm, 5 μ m	A versatile reversed-phase column suitable for moderately polar compounds.
Mobile Phase	Acetonitrile and Water (or buffer, e.g., phosphate)	A common mobile phase for reversed-phase chromatography. A gradient elution may be necessary to resolve all peaks.
Flow Rate	1.0 mL/min	Standard analytical flow rate.
Detection	UV/PDA at ~270 nm	The nitroaromatic chromophore provides strong UV absorbance. A PDA detector allows for spectral analysis of all peaks.
Injection Volume	10-20 μ L	Standard injection volume.
Column Temp.	25-30 $^{\circ}$ C	Provides consistent retention times.

Method validation must be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

A thorough understanding of the solubility and stability of m-nitrophenethyl alcohol is essential for its effective use in research and development. While it exhibits limited aqueous solubility, it is readily soluble in common organic solvents. Its stability profile is governed by the reactivity of its primary alcohol and nitroaromatic functionalities, making it susceptible to oxidation and potentially photolysis. The protocols and principles outlined in this guide provide a robust framework for researchers to quantitatively determine its solubility and systematically investigate its degradation pathways, ultimately leading to the development of stable formulations and robust manufacturing processes.

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